3,3-Difluoro-4-methoxypiperidine hydrochloride
CAS No.:
Cat. No.: VC16246627
Molecular Formula: C6H12ClF2NO
Molecular Weight: 187.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12ClF2NO |
|---|---|
| Molecular Weight | 187.61 g/mol |
| IUPAC Name | 3,3-difluoro-4-methoxypiperidine;hydrochloride |
| Standard InChI | InChI=1S/C6H11F2NO.ClH/c1-10-5-2-3-9-4-6(5,7)8;/h5,9H,2-4H2,1H3;1H |
| Standard InChI Key | IQVFVMAIPGGHGF-UHFFFAOYSA-N |
| Canonical SMILES | COC1CCNCC1(F)F.Cl |
Introduction
Structural and Chemical Properties
3,3-Difluoro-4-methoxypiperidine hydrochloride belongs to the class of substituted piperidines, which are widely utilized in drug discovery due to their conformational flexibility and ability to modulate pharmacokinetic profiles. The hydrochloride salt form enhances solubility and stability, making it preferable for formulation studies.
Molecular Characteristics
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Molecular Formula: C₆H₁₁F₂NO·HCl
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Molecular Weight: 187.61 g/mol (calculated from free base molecular weight of 151.15 g/mol + HCl).
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CAS Number: While the free base (R)-3,3-Difluoro-4-methoxypiperidine is registered under CAS 2306252-78-6 , the hydrochloride salt’s CAS remains unspecified in accessible databases.
Key Structural Features
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Piperidine Core: A saturated six-membered ring with nitrogen at position 1.
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Substituents:
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Two fluorine atoms at position 3.
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Methoxy group (-OCH₃) at position 4.
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Hydrochloride Salt: Protonation of the piperidine nitrogen enhances aqueous solubility.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Density | Not reported | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Likely soluble in polar solvents (e.g., water, methanol) | Inferred from hydrochloride salts |
Synthetic Routes and Optimization
The synthesis of 3,3-Difluoro-4-methoxypiperidine hydrochloride involves multi-step processes, often starting from pyridine or piperidine precursors. While direct protocols for the hydrochloride salt are scarce, analogous methods for related piperidine derivatives provide a framework for its preparation .
Step 1: Formation of the Piperidine Core
A common strategy employs pyridine reduction or cyclization reactions. For example:
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Reductive Amination: Reacting a diketone with ammonia under hydrogenation conditions yields the piperidine scaffold.
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Ring-Closing Metathesis: Olefin-containing precursors are cyclized using Grubbs catalysts.
Step 3: Salt Formation
Treating the free base with hydrochloric acid in a solvent like diethyl ether or ethanol precipitates the hydrochloride salt.
Example Protocol (Inferred from Analogous Compounds )
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Free Base Synthesis:
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React 4-methoxypyridine with a fluorinating agent (e.g., DAST) to introduce difluoro groups.
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Catalytically hydrogenate the pyridine ring to piperidine using Pd/C or PtO₂.
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Salt Formation:
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Dissolve the free base in anhydrous ethanol.
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Bubble HCl gas through the solution until pH < 2.
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Filter and recrystallize the precipitate.
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Applications in Drug Discovery
Piperidine derivatives are pivotal in designing kinase inhibitors, antipsychotics, and antiviral agents. The difluoro and methoxy substituents in 3,3-Difluoro-4-methoxypiperidine hydrochloride enhance metabolic stability and binding affinity .
Case Study: OXPHOS Inhibitors
Future Directions and Research Gaps
Despite its promise, critical data gaps persist:
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Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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Toxicological Data: Acute and chronic toxicity studies are needed for clinical translation.
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Synthetic Scalability: Optimizing yield and purity at industrial scales requires further innovation .
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